molecular formula C12H14N2 B1200515 地托咪定 CAS No. 76631-46-4

地托咪定

货号 B1200515
CAS 编号: 76631-46-4
分子量: 186.25 g/mol
InChI 键: RHDJRPPFURBGLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of detomidine involves complex chemical processes, as illustrated by Stoilov et al. (1993), who described two synthetic strategies permitting the synthesis of various metabolites of detomidine. The process includes the addition of a Grignard reagent to imidazole-4(5)-carboxaldehyde, followed by subsequent reduction and oxidation steps to produce specific metabolites like 3-(hydroxymethyl)detomidine and 3-carboxydetomidine. This intricate synthesis pathway underscores the chemical complexity and the detailed understanding required to produce detomidine and its metabolites effectively (Stoilov, Watt, Goodman, & Pyrek, 1993).

Molecular Structure Analysis

Detomidine's molecular structure is characterized by its imidazole derivative, which is integral to its function as an α-2 adrenoceptor agonist. The presence of an aromatic methyl group and its specific placement relative to the imidazole ring are crucial for its metabolic activity and pharmacological effects. The detailed analysis of its molecular structure is essential for understanding how detomidine interacts with receptor sites and its subsequent biological effects.

Chemical Reactions and Properties

The chemical reactions involving detomidine primarily relate to its metabolic transformations, which include hydroxylation and glucuronidation. These reactions are vital for the drug's elimination from the body and can significantly influence its pharmacokinetics and pharmacodynamics. The properties of detomidine, including its solubility, stability, and reactivity, are closely tied to its chemical structure and influence its therapeutic use and effectiveness.

Physical Properties Analysis

Detomidine's physical properties, such as its melting point, boiling point, and solubility in various solvents, are critical for its formulation and administration. These properties affect the drug's absorption, distribution, metabolism, and excretion (ADME) processes, impacting its sedative and analgesic efficacy in veterinary practice.

Chemical Properties Analysis

The chemical properties of detomidine, including its reactivity with other compounds, its stability under different conditions, and its susceptibility to hydrolysis, oxidation, and reduction, are fundamental to its safe and effective use. Understanding these properties is essential for developing stable formulations, ensuring long-term storage stability, and predicting interactions with other pharmaceuticals.

科学研究应用

  1. 药代动力学和代谢:

    • 已经对地托咪定的药代动力学和代谢进行了探讨,以了解其在马体内的分布和排泄。研究表明,静脉(IV)给药后迅速分布和排泄,血浆浓度因给药途径(静脉或肌肉注射)而异 (Grimsrud et al., 2009)
  2. 镇静和镇痛特性:

    • 研究已确认地托咪定在马医疗程序中作为镇静剂的有效性,突出了其剂量依赖的镇静效果。该药物以其镇静和镇痛特性而闻名,这些特性是通过α-2肾上腺素受体介导的 (Clarke & Taylor, 1986)
  3. 对内脏和体感痛觉的影响:

    • 研究已评估地托咪定对马的内脏和体感痛觉、心率和呼吸率、镇静以及胃肠蠕动的影响。这些调查对于了解其镇痛效果和适当的临床应用至关重要 (Elfenbein et al., 2009)
  4. 心血管作用:

    • 研究还深入探讨了地托咪定在动物体内的心血管效应,如其降压和心率减慢的影响。这些研究有助于更好地理解地托咪定引起的自主神经反应,并有助于其在兽医实践中的安全应用 (Savola et al., 1985)
  5. 药效学效应:

    • 已对地托咪定在马体内的药效学效应进行了研究,评估其生理和行为特征以及血浆药物浓度。这些研究有助于将药物浓度与观察到的效应相关联,有助于精确的剂量和应用 (Mama et al., 2009)
  6. 受体相互作用:

    • 已经研究了地托咪定的受体相互作用,证明了其强效的α-2肾上腺素受体激动剂特性以及在高浓度下刺激α-1肾上腺素受体的能力。了解这些受体相互作用对于其在镇静和疼痛管理中的应用至关重要 (Virtanen & Nyman, 1985)

安全和危害

Detomidine is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental inhalation or contact with skin or eyes, appropriate first aid measures should be taken .

属性

IUPAC Name

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDJRPPFURBGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90038-01-0 (monohydrochloride)
Record name Detomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00227457
Record name Detomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76631-46-4
Record name Detomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76631-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Detomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Detomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Detomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N8K34P2XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Detomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Detomidine
Reactant of Route 2
Reactant of Route 2
Detomidine
Reactant of Route 3
Reactant of Route 3
Detomidine
Reactant of Route 4
Reactant of Route 4
Detomidine
Reactant of Route 5
Detomidine
Reactant of Route 6
Detomidine

Q & A

Q1: What is the primary mechanism of action of Detomidine?

A1: Detomidine exerts its primary effects by acting as a potent and selective agonist at α2-adrenoreceptors, both centrally and peripherally. [] This action leads to a decrease in the release and turnover of neurotransmitters like noradrenaline, dopamine, and serotonin in the CNS. []

Q2: How does Detomidine's agonism at α2-adrenoreceptors translate to its observed clinical effects?

A2: Stimulation of α2-adrenoreceptors by Detomidine initiates a cascade of downstream effects, including:

  • Sedation and Analgesia: Primarily mediated by central α2-adrenoreceptors. [, ]
  • Hypotension and Bradycardia: Primarily mediated by peripheral α2-adrenoreceptors located in the vasculature and heart. [, , ]
  • Muscle Relaxation: Mediated by both central and peripheral α2-adrenoreceptor activation. [, ]
  • Hyperglycemia: Resulting from Detomidine-induced inhibition of insulin secretion. []

Q3: Can the effects of Detomidine be reversed?

A3: Yes, the pharmacological effects of Detomidine can be effectively reversed by selective α2-adrenoreceptor antagonists, such as Atipamezole and Yohimbine. [, , ] These antagonists compete with Detomidine for binding at the α2-adrenoreceptors, effectively blocking its effects. [, , ]

Q4: What is the molecular formula and weight of Detomidine?

A5: The molecular formula of Detomidine hydrochloride is C12H16N2 • HCl, and its molecular weight is 224.7 g/mol. []

Q5: Is there any information available about the spectroscopic data of Detomidine?

A6: While the provided research papers don't delve into detailed spectroscopic analysis, methods like liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to quantify Detomidine and its metabolites in various biological matrices. [, ]

Q6: How is Detomidine metabolized in horses?

A7: Detomidine undergoes rapid hepatic metabolism in horses, primarily through oxidation at the aromatic methyl group. [] The main metabolites identified are 3-hydroxy-Detomidine (OH-Detomidine) and Detomidine 3-carboxylic acid (COOH-Detomidine). []

Q7: What factors can influence the pharmacokinetics of Detomidine?

A7: Various factors can influence the pharmacokinetics of Detomidine, including:

  • Species: Different species exhibit variations in Detomidine metabolism and elimination. [, ]
  • Route of Administration: IV administration results in faster absorption and higher peak plasma concentrations compared to IM administration. [, ]
  • Co-administration of Other Drugs: Co-administration of certain drugs can alter the absorption, distribution, metabolism, and excretion of Detomidine. [, ]

Q8: What in vivo models have been used to study the effects of Detomidine?

A8: Researchers have utilized various animal models, particularly horses, to investigate the effects of Detomidine. These studies have explored its:

  • Sedative and Analgesic Effects: Evaluated in horses undergoing various procedures, including standing sedation and arthrocentesis. [, ]
  • Cardiovascular Effects: Assessed in horses using measurements like heart rate, blood pressure, and cardiac output. [, , , ]
  • Endocrine Effects: Investigated by measuring blood glucose and cortisol levels in response to Detomidine administration. [, ]
  • Interaction with Other Anesthetics: Studied by evaluating the anesthetic-sparing effects of Detomidine in combination with isoflurane and sevoflurane. [, ]

Q9: How effective is Detomidine in providing analgesia during equine colic?

A11: Clinical trials have demonstrated that Detomidine provides effective analgesia in horses with colic, surpassing the analgesic effects of Butorphanol and Flunixin Meglumine. [] The subjective evaluation of Detomidine's analgesic effects by investigators was also significantly better than Butorphanol. []

Q10: What are the potential adverse effects of Detomidine in horses?

A10: While generally safe when used appropriately, Detomidine can induce certain adverse effects in horses, including:

  • Cardiovascular Depression: Manifesting as bradycardia, atrioventricular block, and hypotension. [, ]
  • Respiratory Depression: Characterized by a decrease in respiratory rate. [, ]
  • Hyperglycemia: Resulting from Detomidine's inhibitory effect on insulin secretion. []
  • Diuresis: Detomidine can increase urine production in horses. []
  • Ataxia: Loss of coordination, particularly at higher doses. []

Q11: What measures can be taken to mitigate the potential adverse effects of Detomidine?

A13: Careful dose selection, monitoring of vital signs (heart rate, respiratory rate, blood pressure), and the availability of reversal agents (Atipamezole, Yohimbine) are crucial for minimizing the risk of adverse effects. [, , , ]

Q12: Are there any long-term effects of Detomidine use in horses?

A12: The research provided focuses primarily on the short-term effects of Detomidine. Further investigations are required to comprehensively assess its long-term effects in horses.

Q13: What analytical methods are employed for the detection and quantification of Detomidine and its metabolites?

A15: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the gold standard analytical technique for accurately quantifying Detomidine and its metabolites in biological samples, such as plasma and urine. [, ] This method offers high sensitivity and specificity, enabling researchers to track drug concentrations and pharmacokinetic parameters.

Q14: Are there any alternative α2-adrenoreceptor agonists available for use in horses?

A16: Yes, other α2-adrenoreceptor agonists, such as Xylazine and Medetomidine, are available for veterinary use. [, ] These drugs share a similar mechanism of action with Detomidine but exhibit variations in potency, duration of action, and potential side effects.

Q15: How does Detomidine compare to Xylazine and Medetomidine in terms of its effects in horses?

A15:

  • Potency: Medetomidine is more potent than Detomidine, while Xylazine is the least potent among these three α2-agonists. [, , ]
  • Duration of Action: Detomidine generally has a longer duration of action than Xylazine. [, ] Medetomidine's duration of action can vary depending on the dose and route of administration. []
  • Cardiovascular Effects: All three drugs can cause bradycardia and hypotension. Detomidine's cardiovascular effects tend to be less pronounced and prolonged compared to Xylazine. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。